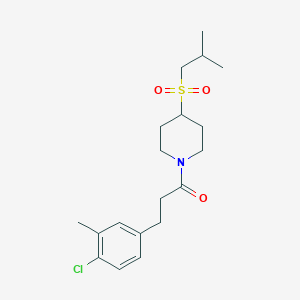
3-(4-Chloro-3-methylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloro-3-methylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one, also known as 4-Chloro-alpha-PVP or 4-Cl-PVP, is a synthetic cathinone that belongs to the class of pyrrolidine compounds. It is a designer drug that has gained popularity in recent years due to its stimulant and euphoric effects. However, its use is associated with serious health risks and has been classified as a controlled substance in many countries.
Mécanisme D'action
The exact mechanism of action of 4-Cl-PVP is not fully understood. However, it is believed to act as a reuptake inhibitor of dopamine and norepinephrine, leading to an increase in their levels in the brain. This results in the stimulation of the central nervous system and the release of neurotransmitters such as serotonin, which produces feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
The use of 4-Cl-PVP has been associated with a range of biochemical and physiological effects. These include increased heart rate and blood pressure, elevated body temperature, and dehydration. It can also cause agitation, anxiety, paranoia, and hallucinations. Long-term use can lead to addiction, cognitive impairment, and damage to the cardiovascular and nervous systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Cl-PVP in lab experiments include its ability to produce consistent and reproducible results, its relatively low cost compared to other research chemicals, and its availability from online suppliers. However, its use is associated with ethical and safety concerns, and its effects on human subjects are not fully understood.
Orientations Futures
Future research on 4-Cl-PVP should focus on its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. It should also investigate its effects on the brain and nervous system, and its interactions with other drugs and medications. Additionally, studies should be conducted to identify potential biomarkers of 4-Cl-PVP use and to develop effective treatments for addiction and overdose.
Méthodes De Synthèse
The synthesis of 4-Cl-PVP involves the reaction of 4-chloro-3-methylbenzaldehyde with 4-(isobutylsulfonyl)piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then converted to the final compound using propanone as a solvent.
Applications De Recherche Scientifique
4-Cl-PVP has been used in scientific research to investigate its pharmacological properties and potential therapeutic applications. It has been found to exhibit stimulant effects similar to other cathinones such as methamphetamine and cocaine. It has also been shown to have affinity for the dopamine and serotonin transporters, which are involved in the regulation of mood and behavior.
Propriétés
IUPAC Name |
3-(4-chloro-3-methylphenyl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClNO3S/c1-14(2)13-25(23,24)17-8-10-21(11-9-17)19(22)7-5-16-4-6-18(20)15(3)12-16/h4,6,12,14,17H,5,7-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIWGWGXZBETHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)CC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-methylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2791298.png)
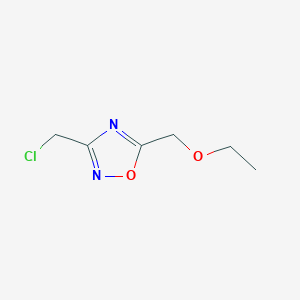
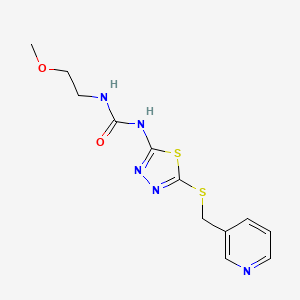
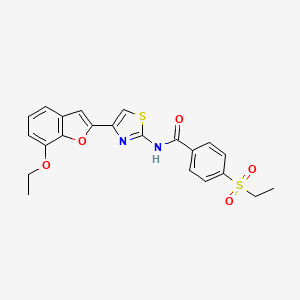

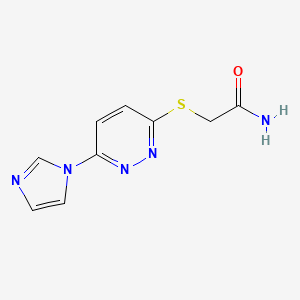
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2791310.png)
![ethyl 2-({4-[(diallylamino)sulfonyl]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2791311.png)
![6-chloro-4-({3-[3-(2-cyclopropyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2791312.png)
![(2-chloro-4-fluorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2791313.png)

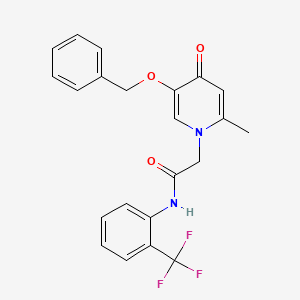
![N-[[1-(4-Methylphenyl)pyrrolidin-2-yl]methyl]but-2-ynamide](/img/structure/B2791319.png)
